molecular formula C10H14N2O2 B027708 3-Pyridyl diethylcarbamate CAS No. 51581-40-9

3-Pyridyl diethylcarbamate

Cat. No.: B027708
CAS No.: 51581-40-9
M. Wt: 194.23 g/mol
InChI Key: CDZWVGRGLGHQIQ-UHFFFAOYSA-N
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Description

3-Pyridyl diethylcarbamate (CAS: 51581-40-9) is a pyridine derivative with a diethylcarbamate group (-OC(O)N(CH₂CH₃)₂) attached to the 3-position of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O₂, and it has a molecular weight of 194.23 g/mol . The compound is synthesized via reaction of 3-hydroxypyridine with diethylcarbamoyl chloride in benzene using triethylamine as a base, achieving a 95% yield . Key spectral data (IR, NMR, and MS) confirm its structure, and it is typically stored at +4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Pyridyl diethylcarbamate involves the reaction of 3-pyridinol with N,N-dimethylcarbamyl chloride in the presence of triethylamine as a base. The reaction is typically carried out in anhydrous benzene under reflux conditions . The overall reaction can be summarized as follows: [ \text{3-Pyridinol} + \text{N,N-Dimethylcarbamyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridyl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Mechanism of Action

The mechanism of action of 3-Pyridyl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Carbamates

  • 3-Pyridyl Diethylcarbamate vs. In contrast, this compound has a simpler pyridine backbone. Reactivity: The diethylcarbamate group in Compound 31 directs substitution reactions on the naphthalene ring (positions 2 or 8), enabling regioselective synthesis of biaryls . Applications: Compound 31 is used in synthesizing atropisomeric biaryls for chiral compounds , while this compound’s applications remain underexplored but could include intermediates in drug discovery.

Aryl Carbamates with Halogen Substituents

  • 3-Fluoro-4-Iodophenyl Diethylcarbamate (CAS: 3002554-04-0): Structural Differences: This compound has a halogenated phenyl ring (fluoro and iodo substituents) instead of a pyridyl group .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications/Reactivity References
This compound Pyridine Diethylcarbamate (3-position) Synthesis intermediate
Compound 31 Naphthylphenyl Diethylcarbamate (phenyl) Atropisomeric biaryl synthesis
3-Fluoro-4-iodophenyl diethylcarbamate Phenyl F, I, diethylcarbamate Cross-coupling reactions
Diethyl(3-pyridyl)borane Pyridine Borane Industrial catalysis

Biological Activity

Overview

3-Pyridyl diethylcarbamate, a compound with the chemical formula C11_{11}H14_{14}N2_2O2_2, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to diethylcarbamazine, an established anthelmintic drug, which suggests similar biological properties. The current research focuses on its antimicrobial and anticancer activities, along with its mechanisms of action.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Sensitization of Microfilariae : Similar to diethylcarbamazine, it may sensitize microfilariae to phagocytosis, enhancing their clearance from the host.
  • Targeting Biochemical Pathways : It is believed to affect the arachidonic acid metabolic pathway, which is crucial in inflammatory responses and cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies:

  • Bacterial Inhibition : The compound has been tested against several bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisHigh

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Research findings indicate:

  • Cytotoxic Effects : The compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Cancer Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of S. aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assessment :
    Another study focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound significantly reduced cell viability in HeLa cells, with an IC50 value of 15 µM, indicating strong anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-pyridyl diethylcarbamate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves carbamate bond formation between 3-pyridinol and diethylcarbamoyl chloride. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. For yield optimization, monitor reaction progress using TLC or HPLC and adjust catalyst loading (e.g., triethylamine as a base). Spectroscopic validation (¹H/¹³C NMR, IR) is critical to confirm structure .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to assess purity. Stability studies require accelerated degradation tests (e.g., exposure to light, heat, or humidity) followed by mass spectrometry (HRMS-ESI) to detect decomposition products like pyridinol or carbamic acid derivatives. For long-term storage, recommend inert atmospheres (argon) and low temperatures (–20°C) to prevent hydrolysis .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be mitigated?

  • Methodological Answer : Matrix effects (e.g., ion suppression in LC-MS/MS) are common. Use isotope-labeled internal standards (ISTDs) such as deuterated analogs to normalize recovery rates. Solid-phase extraction (SPE) with C18 cartridges improves selectivity. Validate methods via spike-recovery experiments in plasma/urine, ensuring limits of detection (LOD) < 1 ng/mL and precision (CV < 15%) .

Q. How does this compound interact with biological targets, and what experimental designs are suitable for elucidating its metabolic pathways?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis). Use LC-HRMS for untargeted metabolomics, focusing on adducts like [M+H]+ or [M+Na]+. For receptor-binding studies, employ surface plasmon resonance (SPR) or fluorescence polarization assays with purified proteins (e.g., acetylcholinesterase). Dose-response curves (IC₅₀/EC₅₀) should include positive/negative controls .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • 13C NMR : Compare chemical shifts (δ) of the carbamate carbonyl (≈155–160 ppm) and pyridyl carbons (≈120–150 ppm) with literature.
  • IR : Confirm N-H stretches (≈3465 cm⁻¹) and carbonyl vibrations (≈1690 cm⁻¹).
    Discrepancies may arise from solvent polarity or crystallinity; repeat measurements in standardized conditions (e.g., CDCl₃ for NMR, KBr pellets for IR) .

Q. Experimental Design & Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in in vitro assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report Hill slopes and 95% confidence intervals for EC₅₀/IC₅₀ values. For high-throughput screens, apply Z’-factor calculations to validate assay robustness. Include replicates (n ≥ 3) and ANOVA for inter-group comparisons .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Purity : Require ≥95% by HPLC.
  • Spectroscopic consistency : Compare batch NMR/IR spectra to a reference standard.
  • Yield tracking : Use control charts to monitor deviations (>10% requires process review).
    Pre-designed electronic lab notebooks (ELNs) with templated fields enhance reproducibility .

Properties

IUPAC Name

pyridin-3-yl N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWVGRGLGHQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363759
Record name 3-Pyridyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51581-40-9
Record name 3-Pyridyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a refluxing solution of 3-pyridinol (9.7 g, 0.10 mol) and triethylamine (17.0 mL, 0.12 mol) in anhydrous benzene (300 mL) was slowly added a solution of N,N-dimethylcarbamyl chloride (14.4 mL, 0.11 mol) in anhydrous benzene (50 mL). After heating at reflux for 12 hours, the resultant mixture was filtered, and the salt was washed with benzene (3×10 mL). The filtrate was concentrated and distilled under reduced pressure to provide 18.4 g (95% yield) of the title compound as a light yellow oil (lit.: bp 91-93° C./3.5 mmHg, Millner, O. E, Jr.; Stanley, J. W; Purcell, W. P. J. Med. Chem. 1974, 17, 13). TLC Rf 0.57 (10:1 CHCl3 /MeOH). MS (DCI/NH3) m/e 212 (M+NH4)+, 195 (M+H)+. 1H NMR (CDCl3, 300 MHz) δ: 8.44 (d, J=0.9 Hz, 1H, ArH), 8.43 (dd, J=4.8, 1.8 Hz, 1H, ArH), 7.53 (ddd, J=7.5, 1.8, 0.9 Hz, 1H, ArH), 7.30 (dd, J=7.5, 4.8 Hz, 1H, ArH), 3.43 (q, J=7.2 Hz, 2H, NCH2), 3.40 (q, J=7.2 Hz, 2H, NCH2), 1.27 (t, J=7.2 Hz, 3H, CH3), 1.21 (t, J=7.2 Hz, 3H, CH3).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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